molecular formula C10H12OS B13594033 3-(4-(Methylthio)phenyl)prop-2-en-1-ol CAS No. 125872-62-0

3-(4-(Methylthio)phenyl)prop-2-en-1-ol

Cat. No.: B13594033
CAS No.: 125872-62-0
M. Wt: 180.27 g/mol
InChI Key: CYEZGNXSQXNLBW-NSCUHMNNSA-N
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Description

3-(4-(Methylthio)phenyl)prop-2-en-1-ol is a propenol derivative featuring a methylthio (-SMe) substituent on the para position of the phenyl ring. The hydroxyl group at the propenol position distinguishes it from ketone-containing analogs (e.g., intermediates for Elafibranor in ), suggesting unique reactivity and physicochemical properties .

Properties

CAS No.

125872-62-0

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C10H12OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+

InChI Key

CYEZGNXSQXNLBW-NSCUHMNNSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CSC1=CC=C(C=C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylthio)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(methylthio)benzaldehyde with an appropriate reagent to form the desired product. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the propen-1-ol derivative . The reaction conditions often include the use of a base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylthio)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Scientific Research Applications

3-(4-(Methylthio)phenyl)prop-2-en-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 3-(4-(Methylthio)phenyl)prop-2-en-1-ol with key analogs from the evidence:

Compound Name Functional Groups Key Structural Features Melting Point (°C) Yield (%)
3-(4-(Methylthio)phenyl)prop-2-en-1-ol (Target) -OH (propenol), -SMe (phenyl) α,β-unsaturated alcohol Not reported Not reported
(2E)-1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one (Compound 1) -C=O (propenone), -SMe (phenyl), -OH (ortho-phenol) α,β-unsaturated ketone 86 70
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (Compound 3) -SO₂Me (phenyl), -C=O (chromenone) Oxidized sulfone, fused chromenone ring 187 78
Elafibranor intermediate (Formula II) -C=O (propenone), -SMe (phenyl) α,β-unsaturated ketone, dimethylphenoxy substituent Not reported Not reported

Key Observations :

  • Functional Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to ketone analogs like Compound 1 and the Elafibranor intermediate. This may influence solubility and bioavailability.
  • Sulfur Oxidation State : Unlike Compound 3, which features a sulfone (-SO₂Me) group, the target compound retains the methylthio (-SMe) group. Sulfones typically exhibit higher metabolic stability but reduced lipophilicity .
  • Biological Relevance: Compound 1 and the Elafibranor intermediate demonstrate the role of α,β-unsaturated ketones in drug design (e.g., as Michael acceptors for enzyme inhibition). The propenol variant may exhibit distinct reactivity, such as participation in esterification or glycosylation reactions .

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